4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid
Description
4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the para position (C4) and a morpholinylmethyl substituent at the meta position (C3).
Properties
IUPAC Name |
4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-12-3-2-10(13(15)16)8-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGGOCJADNCVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid typically involves the condensation of 4-Methoxybenzyl chloride with Morpholine, followed by oxidation using sodium chlorite or sodium chlorate. The product can then be purified using recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as sodium chlorite or sodium chlorate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is primarily related to its role as an intermediate in the synthesis of opioid drugs. These drugs exert their effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The molecular targets include mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Key Observations:
- Morpholinylmethyl vs. Trifluoromethyl : The morpholine group enhances polarity and solubility compared to the lipophilic trifluoromethyl group, which may improve pharmacokinetics but reduce membrane permeability .
- Morpholinylmethyl vs. Prenyl : The prenyl group in 4-Methoxy-3-(3-methyl-2-butenyl)benzoic acid confers anti-HIV activity via CCR5 binding, whereas the morpholine derivative’s activity remains unexplored but may target different pathways .
- Sulfooxy Group : The sulfooxy substituent increases water solubility, making 4-methoxy-3-(sulfooxy)benzoic acid relevant in metabolic studies of marine organisms .
Physicochemical Properties
- Acidity : The electron-withdrawing trifluoromethyl group increases benzoic acid acidity (lower pKa), whereas the morpholinylmethyl group may slightly decrease it due to its basic nitrogen .
- Solubility : Morpholine and sulfooxy groups enhance aqueous solubility, while prenyl and trifluoromethyl groups favor lipid membranes .
Biological Activity
4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid, also known as 4-Methoxy-3-morpholinomethylbenzoic acid, is a compound with the molecular formula CHNO and a molecular weight of 237.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core substituted with a methoxy group and a morpholine ring. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 237.26 g/mol |
| CAS Number | 915923-91-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of specific enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of eIF4E, which plays a significant role in cancer cell proliferation by regulating protein synthesis .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from apoptosis induced by toxic agents such as Aβ1-42, suggesting potential applications in neurodegenerative diseases .
Anticancer Activity
Research has indicated that derivatives of this compound can inhibit cancer cell growth by targeting key signaling pathways involved in tumorigenesis. For instance, studies have shown that compounds with similar structures can suppress the growth of lung carcinoma cells by inhibiting the eIF4E/eIF4G interaction, leading to induced apoptosis .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Inhibition of Mycobacterium tuberculosis : A study focused on novel inhibitors for tuberculosis identified compounds structurally related to this compound that effectively inhibited the growth of Mycobacterium tuberculosis by targeting polyketide synthase pathways .
- Neuroprotective Effects Against Aβ Toxicity : In cellular models, this compound exhibited protective effects against Aβ-induced toxicity in SH-SY5Y neuronal cells, enhancing cell viability significantly compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
